Cotinine, a major metabolite of nicotine, has been the subject of various studies due to its biological activity and potential pathophysiological effects. Nicotine is a well-known addictive component of tobacco, and its interaction with nicotinic acetylcholine receptors (nAChRs) is a key factor in tobacco use disorder. Cotinine, while less potent than nicotine, has been shown to interact with these receptors and exhibit both neuropharmacological and behavioral effects2. Understanding cotinine's mechanisms of action and its potential applications in various fields, such as neurology and addiction medicine, is crucial for developing new therapeutic strategies.
Cotinine has procognitive and neuroprotective effects in some model systems. The R-(+) and S-(−) isomers of cotinine, when coadministered with the Alzheimer’s disease therapeutic agent donepezil, enhanced recognition memory in a rodent model. This suggests that cotinine could be used as an adjunctive agent to improve the effective dose range of cholinergic compounds in the treatment of Alzheimer's disease and other memory disorders3.
Given its interaction with nAChRs and the ability to cross the blood-brain barrier, cotinine may contribute to the effects of nicotine and thus play a role in tobacco addiction. Understanding cotinine's actions could inform future treatments for tobacco use disorder. The pharmacologically active properties of cotinine and its potential to modulate the effects of nicotine highlight the need for further research to better understand its contribution to tobacco reinforcement and addiction2.
Cotinine has been observed to initiate calcium transients in bovine adrenal chromaffin cells, which are indicative of its interaction with nAChRs. These effects are concentration-dependent and can be inhibited by nicotinic receptor channel blockers and competitive antagonists, suggesting that cotinine may act as a low-affinity agonist at these receptors1. Furthermore, cotinine can desensitize nAChRs, potentially affecting the responses to nicotine itself1. In addition to its agonistic activity, cotinine has been found to sensitize α7 nAChRs to low levels of acetylcholine, which is a novel mechanism that could have implications for enhancing the efficacy of cholinergic compounds in treating memory disorders3.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: